Lithium diisopropylamide

Catalog No.
S610175
CAS No.
4111-54-0
M.F
C6H14LiN
M. Wt
107.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium diisopropylamide

CAS Number

4111-54-0

Product Name

Lithium diisopropylamide

IUPAC Name

lithium;di(propan-2-yl)azanide

Molecular Formula

C6H14LiN

Molecular Weight

107.1 g/mol

InChI

InChI=1S/C6H14N.Li/c1-5(2)7-6(3)4;/h5-6H,1-4H3;/q-1;+1

InChI Key

ZCSHNCUQKCANBX-UHFFFAOYSA-N

SMILES

[Li+].CC(C)[N-]C(C)C

Synonyms

diisopropylamine, diisopropylamine hydrochloride, diisopropylamine sulfate (2:1), diisopropylamine, lithium salt, Disotat, lithium diisopropylamide, N,N-diisopropylamine

Canonical SMILES

[Li+].CC(C)[N-]C(C)C

Organic Synthesis:

Lithium diisopropylamide (LDA) is a widely used and powerful base in organic synthesis, particularly for deprotonation and the formation of organolithium reagents.

  • Deprotonation: LDA can selectively remove a proton (H+) from various organic molecules, creating a carbanion (a negatively charged carbon atom). This carbanion can then act as a nucleophile in subsequent reactions to form new carbon-carbon bonds.
  • Organolithium Reagents: LDA can be used to generate organolithium reagents by deprotonating molecules with C-H bonds. These organolithium reagents are highly reactive and versatile, allowing for the formation of various carbon-carbon and carbon-heteroatom bonds.

Synthetic Methodology Development:

Research involving LDA often focuses on developing new and efficient synthetic methodologies. This includes:

  • Optimizing reaction conditions: Researchers explore factors like temperature, solvent, and concentration to improve the yield, selectivity, and efficiency of LDA-mediated reactions.
  • Understanding reaction mechanisms: Detailed studies using techniques like spectroscopy and computational modeling help elucidate the mechanisms by which LDA reacts with different substrates.

Applications in Material Science:

LDA has potential applications in material science, such as:

  • Polymer synthesis: LDA can be used to create functional groups within polymers, potentially influencing their properties like conductivity or biocompatibility.
  • Nanoparticle synthesis: LDA might be involved in the synthesis of certain nanoparticles by controlling the growth or surface modification of these materials.

Lithium diisopropylamide is a chemical compound with the molecular formula LiN(CH(CH₃)₂)₂. It is a strong base widely utilized in organic synthesis due to its excellent solubility in non-polar organic solvents and its non-nucleophilic nature. Typically encountered as a colorless solid, lithium diisopropylamide is primarily generated and used in solution. The compound was first synthesized by Hamell and Levine in 1950, primarily for the deprotonation of esters at the α position without attacking the carbonyl group .

Lithium diisopropylamide functions as a sterically hindered base, making it particularly effective for forming enolates from carbonyl compounds. Its unique structure allows it to form aggregates in solution, with the extent of aggregation varying based on the solvent used. In tetrahydrofuran, it predominantly exists as a solvated dimer, while in non-polar solvents like toluene, it can form oligomers

LDA's mechanism of action revolves around its strong basicity. The bulky isopropyl groups hinder the approach of the negatively charged nitrogen atom to the positively charged carbon after deprotonation, minimizing its nucleophilicity. This allows for clean removal of a proton without unwanted side reactions [].

Lithium diisopropylamide is primarily known for its role in deprotonation reactions, particularly in the formation of enolates. The compound can selectively remove protons from carbon acids, leading to the generation of reactive enolate species that can participate in various nucleophilic reactions, such as:

  • Alkylation Reactions: Enolates formed from lithium diisopropylamide can react with alkyl halides via SN2S_N2 mechanisms.
  • Aldol Reactions: Enolates can also participate in aldol condensation reactions.
  • Deprotonation of Imines: Lithium diisopropylamide can deprotonate imines and facilitate further reactions such as conjugate additions .

The compound exhibits both kinetic and thermodynamic control in reactions, allowing for selective formation of products based on reaction conditions .

Lithium diisopropylamide is typically synthesized by reacting n-butyllithium with diisopropylamine in an inert atmosphere. The reaction is performed at low temperatures (0 to -78 °C) to control the formation of the desired product and minimize side reactions. The general reaction can be represented as:

n butyllithium+diisopropylaminelithium diisopropylamide+by products\text{n butyllithium}+\text{diisopropylamine}\rightarrow \text{lithium diisopropylamide}+\text{by products}

This method allows for the generation of lithium diisopropylamide in situ for immediate use in subsequent reactions, which is often more cost-effective than purchasing commercial solutions

/L2_ReactionAnalysis/lithiation-organolithium-reactions.html" rel="nofollow noopener" target="_blank"> .

Moreover, research indicates that the aggregation state of lithium diisopropylamide affects its reactivity; thus, understanding these interactions is crucial for optimizing reaction conditions and yields.

Interaction studies involving lithium diisopropylamide often focus on its reactivity with different substrates under various conditions. For instance, studies have demonstrated that lithium diisopropylamide can mediate complex reactions involving imines and unsaturated esters when used alongside hexamethylphosphoramide. These studies reveal that solvation effects significantly influence reaction pathways and outcomes

Several compounds share structural similarities or functional roles with lithium diisopropylamide. Here are some notable examples:

CompoundSimilarities/UsesUniqueness
Lithium amideBoth are strong bases used for deprotonationLithium amide has less steric hindrance
Lithium bis(trimethylsilyl)amideUsed for similar nucleophilic reactionsMore reactive due to silicon's electronegativity
Lithium tetramethylpiperidideStrong base used in organic synthesisMore sterically hindered than lithium diisopropylamide
Sodium hydrideBoth are strong basesSodium hydride is less selective than lithium diisopropylamide

Lithium diisopropylamide stands out due to its ability to selectively generate kinetic enolates and its unique solvation behavior that influences reactivity patterns

Physical Description

Liquid

UNII

OL028KIW1I

Related CAS

108-18-9 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 76 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (46.05%): Flammable solid [Danger Flammable solids];
H250 (64.47%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

4111-54-0

Wikipedia

Lithium diisopropylamide

General Manufacturing Information

Pharmaceutical and medicine manufacturing
2-Propanamine, N-(1-methylethyl)-, lithium salt (1:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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